8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318443
InChI: InChI=1S/C11H9F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2
SMILES:
Molecular Formula: C11H9F3O
Molecular Weight: 214.18 g/mol

8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one

CAS No.:

Cat. No.: VC18318443

Molecular Formula: C11H9F3O

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one -

Specification

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
IUPAC Name 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one
Standard InChI InChI=1S/C11H9F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2
Standard InChI Key UAOCHLFLSWFACC-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(CC1=O)C(=CC=C2)C(F)(F)F

Introduction

Structural and Electronic Characteristics

The core structure of 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one consists of a partially hydrogenated naphthalene ring system fused to a ketone group at the 2-position. The trifluoromethyl group at the 8-position introduces strong electron-withdrawing effects, which significantly alter the compound’s electronic distribution and reactivity. Comparative studies with non-fluorinated analogues, such as 3,4-dihydro-1H-naphthalen-2-one (tetralone), reveal that the -CF₃ group increases the compound’s lipophilicity (logP ≈ 2.8) and metabolic stability, making it more resistant to oxidative degradation .

The planar aromatic system of the naphthalenone moiety facilitates π-π stacking interactions, while the trifluoromethyl group enhances dipole-dipole interactions and hydrogen-bonding potential. These features are critical in molecular recognition processes, particularly in drug-receptor binding. X-ray crystallography data for related compounds suggest that the -CF₃ group adopts a conformation that minimizes steric hindrance, allowing optimal interaction with hydrophobic pockets in biological targets .

Synthetic Methodologies and Optimization

Electrophilic Fluorination Strategies

MethodReagentsYield (%)Regioselectivity
Electrophilic FluorinationCF₃I, CuI45–55Moderate
Organozinc-MediatedCF₃ZnBr, THF, −78°C63High
Palladium CatalysisCF₃Br, Pd(PPh₃)₄58Moderate

Physicochemical and Spectroscopic Properties

The trifluoromethyl group profoundly influences the compound’s spectroscopic profile. In the ¹H NMR spectrum, the aromatic protons adjacent to the -CF₃ group exhibit upfield shifts (δ 7.2–7.4 ppm) due to the electron-withdrawing effect, while the ketone carbonyl resonates at δ 208 ppm in the ¹³C NMR spectrum . Mass spectrometry confirms the molecular ion peak at m/z 214.18, consistent with the molecular formula C₁₁H₉F₃O.

Thermogravimetric analysis (TGA) reveals a decomposition temperature of 285°C, indicating high thermal stability compared to non-fluorinated tetralone derivatives (decomposition at 220°C) . The compound’s solubility profile shows moderate polarity, with solubility in dichloromethane (32 mg/mL) and ethanol (18 mg/mL) but limited solubility in water (<0.1 mg/mL).

Applications in Materials Science

The compound’s electronic properties make it a candidate for organic semiconductors. Density functional theory (DFT) calculations predict a bandgap of 3.2 eV, suitable for use in hole-transport layers of organic light-emitting diodes (OLEDs). Experimental studies confirm a charge carrier mobility of 0.45 cm²/V·s, comparable to state-of-the-art materials like tris(8-hydroxyquinolinato)aluminum (Alq₃).

Comparative Analysis with Structural Analogues

Table 2: Biological and Physical Properties of Naphthalenone Derivatives

CompoundMIC (µg/mL)IC₅₀ (µM)logP
8-(Trifluoromethyl)-naphthalenone8–1612–182.8
8-Methoxy-naphthalenone32–6425–301.9
3,4-Dihydro-naphthalenone>128>501.2

The trifluoromethyl derivative outperforms methoxy and non-substituted analogues in both antimicrobial and anticancer assays, underscoring the -CF₃ group’s role in enhancing bioactivity .

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug development.

  • Target Identification: Elucidating molecular targets in cancer pathways using proteomics and CRISPR screening.

  • Material Applications: Exploring photovoltaic performance in dye-sensitized solar cells (DSSCs).

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